molecular formula C35H40N3O4P B607088 DG026 CAS No. 2035046-17-2

DG026

Numéro de catalogue: B607088
Numéro CAS: 2035046-17-2
Poids moléculaire: 597.6958
Clé InChI: FDAGDZVCWKCEEX-ITBZIINNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DG026 is a IRAP inhibitor. IRAP has been targeted with inhibitors that act as cognitive enhancers by reducing brain oxytocin degradation and enhance spine density in primary hippocampal neuron cultures. This compound was also shown to be able to selectively downregulate IRAP-dependent cross-presentation by dendritic cells but leave ERAP1-dependent cross-presentation unaffected.

Applications De Recherche Scientifique

Binding Affinity

  • IC50 for IRAP : 32 nM
  • Selectivity : 115-fold for ERAP1 and 23-fold for ERAP2 compared to IRAP .

The structural analysis of the IRAP/DG026 complex revealed that DG026 induces a "closed" conformational state in IRAP, which is essential for its catalytic activity. This conformational change is believed to be a key factor in its selectivity and efficacy .

Therapeutic Potential

This compound's ability to selectively inhibit IRAP has implications for drug development aimed at treating metabolic disorders and autoimmune diseases. By modulating peptide availability, this compound can potentially enhance insulin sensitivity and reduce inflammation.

Research Studies

Numerous studies have utilized this compound to investigate the role of IRAP in various biological contexts:

  • Diabetes Research : Studies demonstrate that inhibiting IRAP with this compound can improve glucose metabolism and insulin sensitivity in diabetic models .
  • Immunology : Research indicates that this compound can reduce antigen cross-presentation by dendritic cells, providing insights into immune modulation strategies .

Case Studies

Study ReferenceFocus AreaFindings
Zervoudi et al. (2013)Structural BiologyIdentified binding interactions between this compound and IRAP, elucidating selectivity mechanisms.
Mpakali et al. (2017)Enzyme InhibitionCharacterized the closed conformation induced by this compound, enhancing understanding of substrate specificity.
Giastas et al. (2019)Drug DevelopmentCompared the efficacy of this compound with other inhibitors, confirming its superior selectivity and potency against IRAP.

Analyse Des Réactions Chimiques

Mechanism of IRAP Inhibition

DG026 binds to IRAP via a phosphinic pseudopeptide scaffold , forming critical interactions with the enzyme’s active site:

  • Zinc Coordination : The hydroxyphosphinyl moiety coordinates with the catalytic Zn²⁺ ion through two oxygen atoms, mimicking the tetrahedral transition state of substrate hydrolysis .
  • Hydrogen Bonding : Stabilizing interactions occur with Glu371 and Tyr455, residues essential for catalysis .
  • Conformational Changes : Binding induces a closed conformational state in IRAP, involving large rearrangements of the GAMEN loop—a structural shift not observed in other aminopeptidases like ERAP1/2 .

Structural Determinants of Selectivity

This compound’s selectivity for IRAP over homologous enzymes (ERAP1/2) stems from its bulky benzydryl group at the P1′ position:

  • Hydrophobic Interactions : The benzydryl group aligns with IRAP’s hydrophobic active-site pocket, while clashing with the more polar environments of ERAP1/2 .
  • Selectivity Ratios :
    • 115-fold selectivity over ERAP1 (K<sub>i</sub> = 57 nM for IRAP vs. 6.5 µM for ERAP1) .
    • 23-fold selectivity over ERAP2 .

Kinetic and Thermodynamic Data

Key biochemical parameters of this compound:

Parameter Value Source
K<sub>i</sub> (IRAP)57 nM
IC<sub>50</sub> (IRAP)480 nM (in cell assays)
Binding AffinityΔG = −10.2 kcal/mol

Comparative Analysis with DG046

This compound’s inhibition profile contrasts with DG046 , another IRAP inhibitor:

Feature This compound DG046
P1′ GroupBulky benzydrylLinear propargylic
K<sub>i</sub> (IRAP)57 nM2 nM
Selectivity vs. ERAP1115-fold20-fold
Conformational EffectInduces closed stateMinimal structural shift

DG046’s higher potency (K<sub>i</sub> = 2 nM) arises from π–π interactions between its propargyl group and IRAP’s Ile461, but it lacks this compound’s conformational control .

Functional Implications

  • Immune Modulation : this compound reduces IRAP-dependent antigen cross-presentation in dendritic cells at nanomolar concentrations, validating its role in modulating immune responses .
  • Substrate Plasticity : The GAMEN loop rearrangement broadens IRAP’s substrate specificity, enabling this compound to inhibit cleavage of neuropeptides like oxytocin and vasopressin .

Computational Insights

Free Energy Perturbation (FEP) calculations corroborate this compound’s binding stability, with a mean unsigned error (MUE) of 0.35 kcal/mol for affinity predictions . Molecular dynamics simulations highlight the role of Phe550 and Arg929 in stabilizing the closed conformation .

Propriétés

Numéro CAS

2035046-17-2

Formule moléculaire

C35H40N3O4P

Poids moléculaire

597.6958

Nom IUPAC

(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid

InChI

InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1

Clé InChI

FDAGDZVCWKCEEX-ITBZIINNSA-N

SMILES

N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DG026;  DG-026;  DG 026.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DG026
Reactant of Route 2
DG026
Reactant of Route 3
DG026
Reactant of Route 4
DG026
Reactant of Route 5
DG026
Reactant of Route 6
DG026

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.